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Introduction
The N-terminal tails of histone proteins are critical hubs for a multitude of post-translational

modifications (PTMs) that orchestrate the dynamic landscape of chromatin. These

modifications, often referred to as the "histone code," are written, erased, and read by a host of

nuclear enzymes and effector proteins, ultimately dictating gene expression, DNA repair, and

other fundamental cellular processes. Within the histone H3 N-terminal tail, the peptide

fragment encompassing amino acid residues 5-23, with the sequence Gln-Thr-Ala-Arg-Lys-Ser-

Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys (QTARKSTGGKAPRKQLATK), has

emerged as a important model substrate and biological entity for dissecting the mechanisms of

histone acetylation and its downstream consequences. This technical guide provides a

comprehensive overview of the discovery, characterization, and functional implications of the

Histone H3 (5-23) fragment.

Discovery and Initial Characterization
The precise "discovery" of the Histone H3 (5-23) fragment is not attributable to a single

seminal paper but rather evolved from foundational studies in the late 20th century aimed at

identifying the substrate specificity of histone acetyltransferases (HATs). Early research

demonstrated that HATs, such as GCN5, preferentially acetylate specific lysine residues within

the N-terminal tails of core histones. Through the use of progressively truncated and mutated

histone tail peptides, the minimal sequences required for efficient enzymatic activity were
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delineated. The H3 (5-23) region was identified as a primary target for several HATs, containing

key lysine residues (K9, K14, K18, and K23) known to be acetylated in vivo. This peptide

proved to be an invaluable tool, offering a soluble and tractable system to study the kinetics

and inhibition of these crucial enzymes in vitro without the complexities of using full-length

histones or reconstituted nucleosomes.

Physicochemical Properties
A summary of the key physicochemical properties of the unmodified human Histone H3 (5-23)
peptide is presented in Table 1.

Property Value Reference

Amino Acid Sequence QTARKSTGGKAPRKQLATK [1](2--INVALID-LINK--

Molecular Formula C84H153N31O26 [3](--INVALID-LINK--)

Molecular Weight 2013.31 Da [4](--INVALID-LINK--)

Isoelectric Point (pI) ~12.5 (Calculated)

Extinction Coefficient
0 M⁻¹cm⁻¹ (Contains no Trp,

Tyr, or Cys)

Characterization of Histone H3 (5-23) as a HAT
Substrate
The Histone H3 (5-23) peptide is widely employed as a substrate for various HAT enzymes,

particularly those of the GNAT and p300/CBP families. Kinetic parameters for the acetylation of

this peptide by different HATs can be determined to understand their catalytic efficiency and

substrate specificity.

Quantitative Data on HAT Kinetics
The following table summarizes representative kinetic data for the acetylation of histone H3-

derived peptides by the catalytic domain of the human histone acetyltransferase p300/CBP-

associated factor (PCAF). While the exact 5-23 fragment may not have been used in all
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foundational studies, the data for similar N-terminal peptides provide a strong indication of its

behavior as a substrate.

Enzyme Substrate Km (μM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Human PCAF

Histone H3

peptide (1-

20)

1.9 ± 0.3 0.28 ± 0.01 1.5 x 10⁵

Human p300

Histone H3

peptide (1-

25)

5.8 ± 0.7 0.041 ± 0.002 7.1 x 10³

Note: The kinetic parameters can vary depending on the specific assay conditions, including

buffer composition, temperature, and the presence of other proteins.

Recognition of Modified Histone H3 (5-23)
Acetylation of lysine residues within the H3 (5-23) fragment creates binding sites for "reader"

proteins, which contain specialized domains such as bromodomains. These interactions are

crucial for translating histone modifications into downstream biological outcomes, including

transcriptional activation and chromatin remodeling.

Quantitative Data on Reader Domain Binding
The binding affinities of various bromodomains for acetylated Histone H3 peptides are

presented in Table 3. The dissociation constant (Kd) is a measure of the binding affinity, with

lower values indicating a stronger interaction.
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Reader Protein
(Bromodomain
)

Ligand
(Acetylated H3
Peptide)

Kd (μM) Technique Reference

BRD4 (BD1)
H3K14ac

(peptide 1-20)
2.8

Isothermal

Titration

Calorimetry

CREBBP

(Bromodomain)

H3K14ac

(peptide 1-20)
150

Isothermal

Titration

Calorimetry

BAZ2B

(Bromodomain)

H3K14ac

(peptide 1-21)
11.2

Fluorescence

Polarization
[5]

ATAD2

(Bromodomain)

H3K14ac

(peptide 1-21)
3.5

Surface Plasmon

Resonance

Signaling Pathways and Logical Relationships
The acetylation of lysine residues within the Histone H3 (5-23) fragment is a key event in

signaling pathways that lead to transcriptional activation. The following diagrams illustrate the

logical flow of these processes.
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Caption: Signaling pathway from external signals to transcriptional activation via Histone H3
(5-23) acetylation.
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Experimental Protocols
Detailed methodologies for key experiments involving the Histone H3 (5-23) peptide are

provided below.

Solid-Phase Peptide Synthesis of Histone H3 (5-23)
This protocol outlines the manual synthesis of the Histone H3 (5-23) peptide using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-protected amino acids

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Diethyl ether

Acetonitrile (ACN)

Water (HPLC grade)

Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by

dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin

and shake for 2 hours.

Washing: Wash the resin with DMF and DCM to remove excess reagents.

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid

in the H3 (5-23) sequence.

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it.

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours

to cleave the peptide from the resin and remove side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to

collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry

and analytical HPLC.
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Caption: Workflow for the solid-phase synthesis of the Histone H3 (5-23) peptide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15363255?utm_src=pdf-body-img
https://www.benchchem.com/product/b15363255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a fluorescence-based assay to measure the activity of a HAT enzyme

using the H3 (5-23) peptide as a substrate.

Materials:

Recombinant HAT enzyme

Histone H3 (5-23) peptide

Acetyl-CoA

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Fluorescent developing reagent that reacts with the free thiol of Coenzyme A (e.g.,

ThioGlo™)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare Reactions: In a 96-well plate, prepare the reaction mixture containing HAT assay

buffer, the HAT enzyme, and the Histone H3 (5-23) peptide at desired concentrations.

Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.

Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a high

concentration of a thiol-scavenging agent or by altering the pH).

Develop Signal: Add the fluorescent developing reagent to each well and incubate in the

dark for 15 minutes.

Measure Fluorescence: Read the fluorescence intensity using a plate reader with

appropriate excitation and emission wavelengths.
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Data Analysis: Calculate the HAT activity based on the fluorescence signal, after subtracting

the background from no-enzyme controls. For kinetic analysis, vary the substrate

concentrations and fit the data to the Michaelis-Menten equation.

Isothermal Titration Calorimetry (ITC) for Binding
Affinity Determination
This protocol details the use of ITC to measure the binding affinity between an acetylated H3

(5-23) peptide and a bromodomain-containing protein.

Materials:

Purified bromodomain-containing protein

Synthesized and purified acetylated Histone H3 (5-23) peptide

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Isothermal titration calorimeter

Procedure:

Sample Preparation: Dialyze both the protein and the peptide extensively against the same

ITC buffer to minimize buffer mismatch effects.

Concentration Determination: Accurately determine the concentrations of the protein and

peptide solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, or

quantitative amino acid analysis for the peptide).

ITC Experiment Setup: Load the protein solution into the sample cell of the calorimeter and

the peptide solution into the injection syringe. Typical concentrations are 10-50 µM for the

protein in the cell and 100-500 µM for the peptide in the syringe.

Titration: Perform a series of small injections of the peptide into the protein solution while

monitoring the heat changes.
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Data Analysis: Integrate the heat-change peaks for each injection and plot them against the

molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable binding model

(e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n),

and enthalpy of binding (ΔH).

Conclusion
The Histone H3 (5-23) peptide fragment has proven to be an indispensable tool for advancing

our understanding of chromatin biology. Its utility as a substrate in HAT assays has facilitated

the kinetic characterization of numerous enzymes and the screening of potential inhibitors.

Furthermore, studies on the recognition of its post-translationally modified forms by reader

domains have provided crucial insights into the molecular mechanisms by which the histone

code is interpreted. As research in epigenetics continues to expand, the Histone H3 (5-23)
peptide and its modified variants will undoubtedly remain at the forefront of investigations into

the intricate signaling networks that govern chromatin function and, by extension, cellular

health and disease. This guide provides a foundational resource for researchers embarking on

or continuing their exploration of this pivotal component of the epigenetic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15363255#discovery-and-characterization-of-
histone-h3-5-23]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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